Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate, also known by its chemical formula C25H23NO4 and CAS number 1935651-78-7, is a compound that features a benzyl group, a hydroxybutanoate moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is part of a class of derivatives that are often utilized in peptide synthesis and medicinal chemistry due to their stability and ability to protect amino acids during
These reactions make the compound versatile for synthesizing peptides or other bioactive molecules.
While specific biological activity data for Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is limited, compounds with similar structures often exhibit significant pharmacological properties. The fluorenylmethoxycarbonyl group is commonly used in drug design due to its ability to enhance solubility and stability. Additionally, compounds derived from amino acids are known to interact with various biological targets, including receptors and enzymes involved in metabolic pathways.
The synthesis of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate typically involves several steps:
This multi-step synthesis allows for high yields of the final product while maintaining the integrity of sensitive functional groups.
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate has several applications:
Interaction studies involving Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate would typically focus on its binding affinity to various biological targets. Similar compounds have been shown to interact with:
These studies are crucial for understanding the potential therapeutic effects and mechanisms of action of this compound.
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate shares structural similarities with several other compounds that also contain fluorenylmethoxycarbonyl groups or related structures. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl N-[((9H-fluoren-9-yl)methoxy)carbonyl]-L-serinate | C24H21NO4 | Contains L-serine; used in peptide synthesis |
| (2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid | C25H25NO5 | Features an additional oxo group; enhances reactivity |
| Fmoc-L-serine benzyl ester | C24H23NO4 | Simplified structure; commonly used in peptide synthesis |
These compounds illustrate variations in functional groups that may influence their reactivity, solubility, and biological activity, highlighting the unique attributes of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate within this class of molecules. Each compound's specific properties determine its suitability for various applications in research and drug development.